テノフォビルジソプロキシルジマー

説明

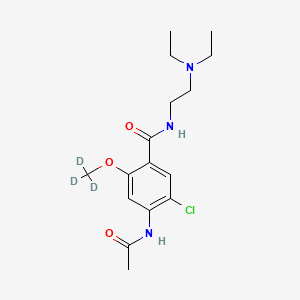

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 and Hepatitis B infections. The dimer form is an advanced version designed to enhance the pharmacokinetic properties and efficacy of the parent compound .

科学的研究の応用

Tenofovir Disoproxil Dimer has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying nucleotide analogs.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Primarily used in the treatment of HIV-1 and Hepatitis B infections.

Industry: Utilized in the development of antiviral drugs and formulations.

作用機序

Target of Action

Tenofovir Disoproxil Dimer primarily targets the HIV-1 reverse transcriptase and the Hepatitis B polymerase . These enzymes are crucial for the replication of retroviruses such as human immunodeficiency virus (HIV) and Hepatitis B virus .

Mode of Action

Tenofovir Disoproxil Dimer, being a nucleotide analog reverse transcriptase inhibitor, interferes with the HIV viral RNA dependent DNA polymerase, resulting in the inhibition of viral replication . It inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

Upon oral administration, Tenofovir Disoproxil Dimer is hydrolyzed by gut and plasma esterases to tenofovir . Tenofovir is then activated to tenofovir–diphosphate intracellularly . This conversion of Tenofovir Disoproxil Dimer into its active form, tenofovir–diphosphate, is similar for HIV and Hepatitis B management .

Pharmacokinetics

The pharmacokinetics of Tenofovir Disoproxil Dimer are dose-proportional and similar in healthy volunteers and HIV-infected individuals . The oral bioavailability of Tenofovir Disoproxil Dimer is enhanced by administration with a high-fat meal, but is similar at steady state when administered with or without a typical meal . Tenofovir Disoproxil Dimer is eliminated by renal elimination, including tubular secretion .

Result of Action

The result of Tenofovir Disoproxil Dimer’s action is the inhibition of viral replication . By inhibiting the activity of HIV-1 reverse transcriptase and Hepatitis B polymerase, Tenofovir Disoproxil Dimer prevents these viruses from replicating, thereby controlling the viral load in infected individuals .

Action Environment

The action of Tenofovir Disoproxil Dimer is influenced by various environmental factors. For instance, the oral bioavailability of Tenofovir Disoproxil Dimer is enhanced when administered with a high-fat meal . Furthermore, the efficacy of Tenofovir Disoproxil Dimer can be affected by the presence of other medications, necessitating careful consideration of drug interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves multiple steps, starting with the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its pharmaceutically acceptable salts . Another method involves the reaction of 1-(6-amino-purin-9-yl)-propan-2-ol with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in a non-polar solvent medium, followed by hydrolysis .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Key improvements include the implementation of a telescoped process that eliminates the need for extraction and solvent exchange, and the use of quaternary ammonium salts to enhance the alkylation reaction .

化学反応の分析

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Often employs reducing agents such as sodium borohydride.

Substitution: Utilizes reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated intermediates and the final dimerized compound .

特性

IUPAC Name |

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKBWQXBSICEQ-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60N10O20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730418 | |

| Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093279-76-5 | |

| Record name | Tenofovir disoproxil fumarate impurity J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR DISOPROXIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

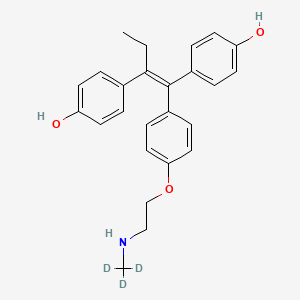

![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)

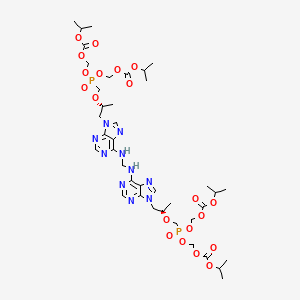

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane-d5](/img/new.no-structure.jpg)

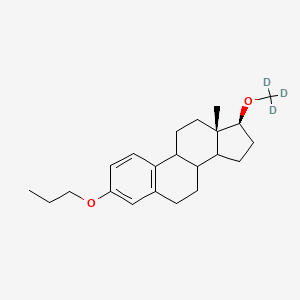

![2-[4-(Methylsulfinyl)butyl]-1,3-dioxolane](/img/structure/B587635.png)